![molecular formula C23H28F3N3O3S B13423944 (2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13423944.png)
(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Thiazole Ring: This step involves the formation of the thiazole ring through a condensation reaction between a thioamide and a haloketone.
Attachment of the Trifluoromethyl Group: This can be done using a trifluoromethylation reagent such as trifluoromethyl iodide under suitable conditions.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted derivatives
Scientific Research Applications
(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Biology: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H28F3N3O3S |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H28F3N3O3S/c1-13-20(33-12-28-13)16-6-5-14(7-17(16)23(24,25)26)10-27-21(32)18-8-15(30)11-29(18)19(31)9-22(2,3)4/h5-7,12,15,18,30H,8-11H2,1-4H3,(H,27,32)/t15-,18+/m1/s1 |
InChI Key |
ZANQYVSMGGHBCW-QAPCUYQASA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=C(C=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)CC(C)(C)C)O)C(F)(F)F |
Canonical SMILES |
CC1=C(SC=N1)C2=C(C=C(C=C2)CNC(=O)C3CC(CN3C(=O)CC(C)(C)C)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


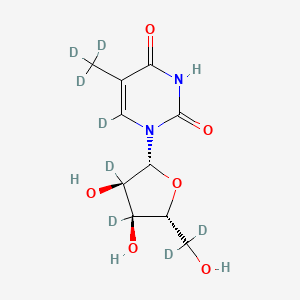
![3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B13423870.png)
![17a-Methyl-5ss-estrane-3a,17ss-diol; (3R,5R,8R,9R,10S,13S,14S,17S)-13,17-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol; 17ALPHA-METHYL-5BETA-ESTRANE-3ALPHA,17BETA-DIOL](/img/structure/B13423871.png)
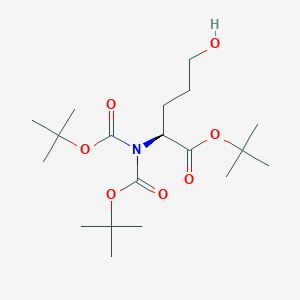

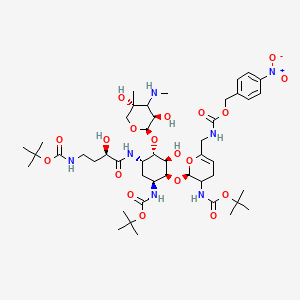
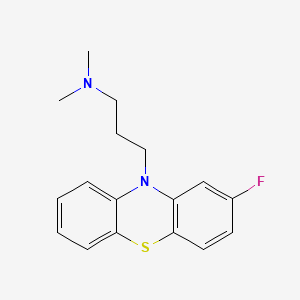

![5-Chloro-1,3-dihydro-3-[4-oxo-3-(phenylmethyl)-2-thioxo-5-thiazolidinylidene]-2H-indol-2-one](/img/structure/B13423916.png)
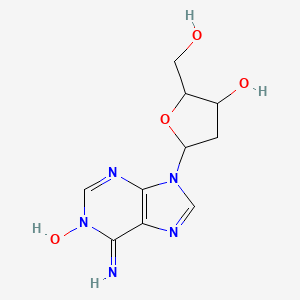
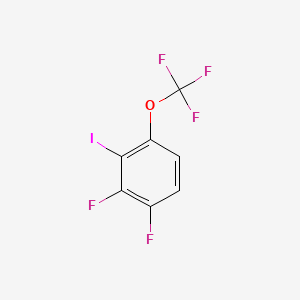
![Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride (Ethylarticaine Hydrochloride)](/img/structure/B13423935.png)
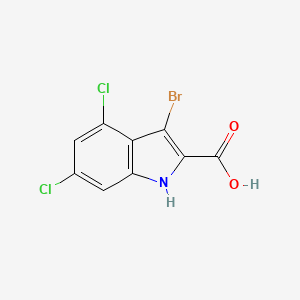
![4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13423953.png)
